N-(3-hydroxypropyl)-3-phenylpropanamide
Description
N-(3-hydroxypropyl)-3-phenylpropanamide is an amide derivative characterized by a 3-phenylpropanamide backbone substituted with a 3-hydroxypropyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol). The compound is synthesized via Tamao-Fleming oxidation using triethylammonium phenethylbis(catecholato)silicate and 3-(triethoxysilyl)propyl isocyanate as intermediates . Structural confirmation is achieved through ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (126 MHz, CDCl₃), with key signals at δ 172.0 (carbonyl carbon) and δ 42.0 (hydroxypropyl carbon) .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-3-phenylpropanamide |
InChI |
InChI=1S/C12H17NO2/c14-10-4-9-13-12(15)8-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,13,15) |
InChI Key |
GKIDTIBTQBJOFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCO |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(3-hydroxypropyl)-3-phenylpropanamide vary in substituents on the amide nitrogen or the aromatic ring, leading to differences in physicochemical properties and synthetic routes. Below is a detailed comparison:
Key Observations
Substituent Impact: Hydrophilicity: The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to analogs with lipophilic substituents (e.g., benzothiazole or phenoxy groups) . Electronic Effects: Electron-withdrawing groups (e.g., nitro in benzothiazole derivatives) may alter reactivity or binding affinity in biological systems .
Synthetic Complexity :
- The Tamao-Fleming oxidation used for the target compound is a specialized method requiring silicon-based intermediates . In contrast, analogs like the hydrochloride salt in involve multi-step alkylation, reflecting higher synthetic complexity.
Regulatory Status :
- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is recognized as a reference standard compliant with USP, EMA, and BP guidelines, underscoring its reliability in analytical applications .
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